molecular formula C8H3ClF4O2 B1401337 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride CAS No. 1323966-38-6

4-Fluoro-2-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1401337
CAS No.: 1323966-38-6
M. Wt: 242.55 g/mol
InChI Key: RAPKOVZLHNOHEJ-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(trifluoromethoxy)benzoyl chloride” is a chemical compound with the CAS Registry Number: 1323966-38-6 . It is an organic building block .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula FC6H3(CF3)COCl . The structure includes a benzene ring with fluorine and trifluoromethoxy groups attached, as well as a benzoyl chloride group .


Physical and Chemical Properties Analysis

“this compound” is a clear, colorless liquid . It has a density of 1.495 g/mL at 25 °C (lit.) . The boiling point is 157 °C (lit.) .

Scientific Research Applications

Synthesis of Quinazolinones

4-Fluoro-2-(trifluoromethoxy)benzoyl chloride plays a role in the synthesis of 4(3H)-quinazolinones. This synthesis involves cyclocondensation with 2-amino-N-heterocycles and has been demonstrated to yield moderate results with various combinations of benzoyl chlorides and 2-amino-N-heterocycles. Notably, some tetrafluoro quinazolinones synthesized through this method have shown moderate activity against tumor cell lines (Deetz et al., 2001).

Nanoscale Architecture of Hybrid Composites

Another application of this compound is in the development of fluoroolefin functionalized silsesquioxanes. These are synthesized through condensation with octa(aminophenyl)silsesquioxane, leading to new hybrid polymers with potential in various nanocomposite applications, including low loss photonics (Suresh et al., 2004).

Synthesis of Benzophenone Derivatives

In the field of organic synthesis, this compound is used for the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone. This involves a one-pot, highly selective process suitable for industrial scale-up, highlighting its importance in the manufacturing of complex organic compounds (Karrer et al., 2000).

Benzoylation Reactions of Diels-Alder Polyphenylenes

In polymer chemistry, this compound is used in post-polymerization reactions of Diels-Alder polyphenylene. It facilitates Friedel-Crafts acylation, leading to polymers with increased hydrophobicity, demonstrating its utility in modifying polymer properties (Fujimoto et al., 2018).

Mechanism of Action

The mechanism of action for “4-Fluoro-2-(trifluoromethoxy)benzoyl chloride” is not specified in the sources I have access to. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which may not be applicable for this compound if it is not used in a biological context .

Safety and Hazards

This compound is considered hazardous. It is combustible and causes severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-7(14)5-2-1-4(10)3-6(5)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPKOVZLHNOHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255009
Record name 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-38-6
Record name 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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